![molecular formula C16H21N3O2 B12904314 1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol CAS No. 192316-11-3](/img/structure/B12904314.png)
1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol is a complex organic compound that features a cyclohexanol core substituted with a methoxy(phenyl)methyl group and a 1H-1,2,4-triazol-3-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol typically involves multiple steps, starting with the preparation of the cyclohexanol core. The methoxy(phenyl)methyl group can be introduced through a Friedel-Crafts alkylation reaction, where methoxybenzyl chloride reacts with cyclohexanol in the presence of a Lewis acid catalyst such as aluminum chloride. The 1H-1,2,4-triazol-3-yl moiety can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts alkylation and cyclization steps, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol core can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the triazole ring or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanone.
Reduction: Formation of 1-(1-(Hydroxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and can inhibit the activity of metalloenzymes. The methoxy(phenyl)methyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-(Hydroxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol
- 1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanone
- 1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexane
Uniqueness
1-(1-(Methoxy(phenyl)methyl)-1H-1,2,4-triazol-3-yl)cyclohexanol is unique due to the presence of both a triazole ring and a methoxy(phenyl)methyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
192316-11-3 |
|---|---|
Molekularformel |
C16H21N3O2 |
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
1-[1-[methoxy(phenyl)methyl]-1,2,4-triazol-3-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H21N3O2/c1-21-14(13-8-4-2-5-9-13)19-12-17-15(18-19)16(20)10-6-3-7-11-16/h2,4-5,8-9,12,14,20H,3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
BQCLSJHPRHNJEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1)N2C=NC(=N2)C3(CCCCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)

![Isoxazolo[5,4-d][1,3]thiazepine](/img/structure/B12904236.png)



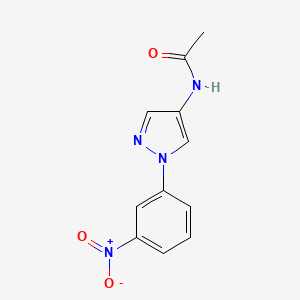
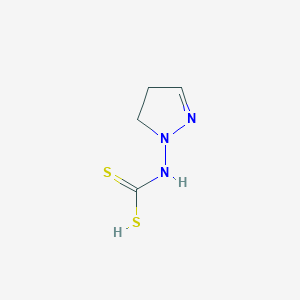
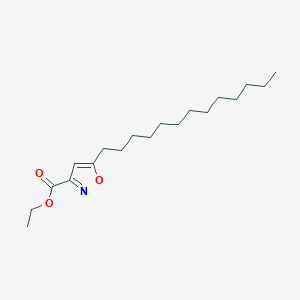
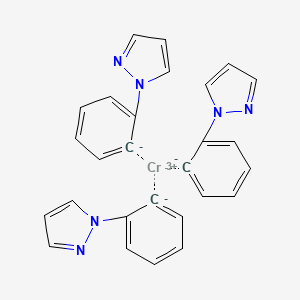
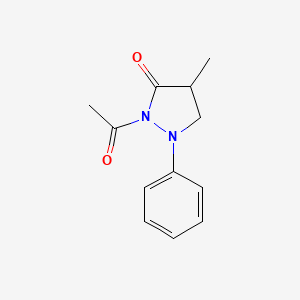

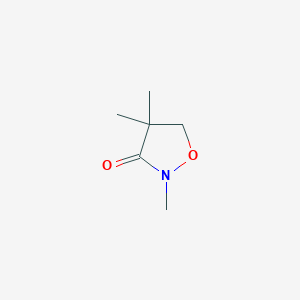
![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)
